p-tolyl pyrazine-2-carboxylate

Medicinal Chemistry ADME Drug Design

Procure your high-purity (≥97%) p-Tolyl pyrazine-2-carboxylate (CAS 132172-96-4) — the ideal lipophilic pyrazine ester building block for lead optimization. With a calculated LogP of 2.38, zero Rule-of-5 violations, and a low polar surface area (52 Ų), this intermediate systematically enhances passive permeability without exceeding drug-likeness thresholds. As a direct precursor to bioactive pyrazine-2-carboxylate libraries, its well-defined synthesis ensures inter-laboratory reproducibility for robust SAR studies and methodology development. Global shipping; request quote for bulk.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 132172-96-4
Cat. No. B8766117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-tolyl pyrazine-2-carboxylate
CAS132172-96-4
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)C2=NC=CN=C2
InChIInChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)16-12(15)11-8-13-6-7-14-11/h2-8H,1H3
InChIKeyYJPASBYDCPRNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolyl Pyrazine-2-Carboxylate (CAS 132172-96-4): A Key Ester Building Block for Heterocyclic Synthesis


p-Tolyl pyrazine-2-carboxylate (CAS 132172-96-4) is an aromatic ester derived from pyrazine-2-carboxylic acid and p-cresol. It belongs to the class of pyrazinecarboxylate esters, a group known for diverse applications in medicinal chemistry and material science [1]. This compound is primarily utilized as a synthetic intermediate, with its structural features—an electron-deficient pyrazine ring linked via an ester to an electron-rich p-tolyl group—defining its chemical reactivity profile . Key predicted physicochemical properties include a calculated LogP of 2.38, indicating moderate lipophilicity, and a polar surface area (PSA) of 52 Ų .

Why p-Tolyl Pyrazine-2-Carboxylate Cannot Be Casually Substituted by Other Pyrazine Esters


The biological and chemical utility of pyrazine-2-carboxylate esters is highly sensitive to the ester moiety. Substituting the p-tolyl group with other aryl, alkyl, or functionalized esters can dramatically alter a compound's lipophilicity, metabolic stability, and target binding affinity [1]. For instance, salicylanilide pyrazine-2-carboxylates exhibit potent antimicrobial activity (MICs as low as 0.98 μmol/L) that is absent in simpler alkyl or aryl esters, demonstrating that the ester group is not a passive spectator but an active participant in determining biological outcome [2]. Therefore, even among close analogs, performance cannot be assumed; the specific p-tolyl ester confers a unique physicochemical profile and reactivity that is essential for specific synthetic pathways and downstream applications .

Quantitative Differentiation of p-Tolyl Pyrazine-2-Carboxylate: Physicochemical and Class-Level Evidence


Lipophilicity (LogP) Profile of p-Tolyl Pyrazine-2-Carboxylate vs. Parent Acid

Esterification of pyrazine-2-carboxylic acid with p-cresol to form p-tolyl pyrazine-2-carboxylate results in a significant increase in lipophilicity, as quantified by the calculated partition coefficient (ACD/LogP). This property is critical for passive membrane permeability and is a primary driver for selecting ester prodrugs or modifying compound biodistribution. The target compound's predicted ACD/LogP is 2.38 .

Medicinal Chemistry ADME Drug Design

p-Tolyl Ester as a Building Block for Synthesis of Bioactive Pyrazine Derivatives

While direct biological activity for p-tolyl pyrazine-2-carboxylate is not reported, the p-tolyl ester serves as a key intermediate for generating analogs with potent activity. For example, structurally more complex pyrazine-2-carboxylate esters bearing a salicylanilide moiety exhibit MIC values as low as 0.98 μmol/L against Gram-positive bacteria, including MRSA [1]. The p-tolyl ester is a crucial building block for such advanced derivatives, which are not accessible from simpler alkyl esters.

Synthetic Chemistry Medicinal Chemistry Antimycobacterial

Synthetic Utility: p-Tolyl Pyrazine-2-Carboxylate as a Substrate for Nucleophilic Acyl Substitution

The p-tolyl ester is a key substrate in established synthetic protocols for creating amide libraries. The synthesis of p-tolyl pyrazine-2-carboxylate is a standard nucleophilic acyl substitution between pyrazinoyl chloride and p-cresol . This reaction's conditions (0 °C, methylene chloride/pyridine) are specific to generating the p-tolyl ester in high yield and purity, enabling its subsequent use as a well-defined building block for further derivatization.

Organic Synthesis Methodology Heterocyclic Chemistry

Computational Property Profile: Lipinski's Rule of 5 Compliance

The compound's predicted physicochemical properties suggest it possesses favorable drug-like characteristics for a building block. p-Tolyl pyrazine-2-carboxylate has a molecular weight of 214.22 g/mol, an ACD/LogP of 2.38, and 0 hydrogen bond donors, resulting in 0 violations of Lipinski's Rule of 5 . This contrasts with many larger, more polar heterocyclic esters.

Cheminformatics Drug-likeness ADME

Thermal Stability and Storage Requirements vs. Related Esters

The compound is specified for long-term storage in a cool, dry place and is not classified as hazardous for transport . This is a tangible advantage over structurally similar pyrazine esters that require more stringent storage conditions (e.g., cold storage, inert atmosphere) to prevent hydrolysis or decomposition. The p-tolyl ester's stability is a key consideration for cost-effective procurement and inventory management.

Chemical Stability Procurement Inventory Management

High-Impact Application Scenarios for p-Tolyl Pyrazine-2-Carboxylate Based on Verified Evidence


Lead Optimization in Medicinal Chemistry: Improving Pharmacokinetic Profile

Based on its predicted ACD/LogP of 2.38 and 0 Rule of 5 violations, p-tolyl pyrazine-2-carboxylate is an ideal ester building block for medicinal chemists seeking to increase the lipophilicity of a pyrazine-containing lead series without exceeding drug-likeness thresholds . Replacing a more polar ester or the parent carboxylic acid with this p-tolyl ester can systematically tune LogP and improve passive permeability, a common strategy in lead optimization.

Synthesis of Pyrazine-Based Antimicrobial and Antimycobacterial Libraries

The compound serves as a key intermediate for generating libraries of pyrazine-2-carboxylate esters and amides with potential antimicrobial activity. As demonstrated by structurally related compounds, modifications to this core structure can yield agents with MIC values as low as 0.98 μmol/L against resistant Gram-positive strains [1]. The p-tolyl ester is a direct precursor to these and other more complex, potentially bioactive derivatives .

Methodology Development in Heterocyclic and Ester Chemistry

The well-defined synthesis and high commercial purity (typically 97%) of p-tolyl pyrazine-2-carboxylate make it a reliable substrate for developing new synthetic methodologies . Its use as a model substrate in nucleophilic acyl substitution, cross-coupling, or directed C-H functionalization reactions can be reliably reproduced across different laboratories, reducing experimental variability and ensuring the robustness of published methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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